Cas no 2171805-03-9 (5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid)

5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid
- 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid
- EN300-1456724
- 2171805-03-9
-
- Inchi: 1S/C12H14BrN3O4/c13-8-7-14-11(15-9(8)10(17)18)16-3-1-12(2-4-16)19-5-6-20-12/h7H,1-6H2,(H,17,18)
- InChI Key: XPRRFGUZJFXEOW-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1C(=O)O)N1CCC2(CC1)OCCO2
Computed Properties
- Exact Mass: 343.01677g/mol
- Monoisotopic Mass: 343.01677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.8Ų
- XLogP3: 1.2
5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456724-10000mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 10000mg |
$3622.0 | 2023-09-29 | ||
Enamine | EN300-1456724-1.0g |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1456724-2500mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1456724-500mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1456724-5000mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 5000mg |
$2443.0 | 2023-09-29 | ||
Enamine | EN300-1456724-1000mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1456724-250mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 250mg |
$774.0 | 2023-09-29 | ||
Enamine | EN300-1456724-50mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1456724-100mg |
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid |
2171805-03-9 | 100mg |
$741.0 | 2023-09-29 |
5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid Related Literature
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on 5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid
Introduction to 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid (CAS No. 2171805-03-9)
5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid (CAS No. 2171805-03-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a bromine atom and a spirocyclic ring system, make it an intriguing candidate for further investigation.
The chemical structure of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid consists of a pyrimidine core with a bromine substituent at the 5-position and a spirocyclic ring system attached at the 2-position. The spirocyclic ring system, specifically the 1,4-dioxa-8-azaspiro[4.5]decan structure, imparts unique conformational stability and chemical properties to the molecule. This combination of structural elements has been shown to influence the compound's biological activity and pharmacological profile.
Recent studies have highlighted the potential of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid in various therapeutic areas. One notable application is in the field of anticancer research. Pyrimidine derivatives have been extensively studied for their antitumor properties, and this particular compound has shown promising results in inhibiting the growth of cancer cells. Specifically, it has been reported to exhibit selective cytotoxicity against certain types of cancer cells, such as those derived from breast and lung cancers.
The mechanism of action of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid is not yet fully understood, but preliminary studies suggest that it may target key signaling pathways involved in cell proliferation and survival. For instance, it has been observed to modulate the activity of kinases such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. By interfering with these pathways, the compound may induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells.
In addition to its potential as an anticancer agent, 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties and its ability to modulate immune responses. These properties make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid are another important aspect of its development as a therapeutic agent. Preliminary studies have indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has been shown to have good oral bioavailability and a reasonable half-life in preclinical models, suggesting that it may be suitable for oral administration in humans.
To further evaluate the safety and efficacy of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid, several preclinical studies have been conducted using both in vitro and in vivo models. These studies have consistently demonstrated its potent biological activity and low toxicity profile. For instance, in animal models of cancer, the compound has shown significant tumor growth inhibition without causing severe side effects.
The development of 5-bromo-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}pyrimidine-4-carboxylic acid as a therapeutic agent is still in its early stages, but the results so far are encouraging. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to identify biomarkers that can predict patient response to this compound, which will be crucial for its successful clinical translation.
In conclusion, 5-bromo-2-{1,4-dioxa-8azaspiro[4.5]decan8yl}pyrimidine4carboxylic acid (CAS No. 2171805039) represents a promising candidate for further development in various therapeutic areas. Its unique structural features and biological activities make it an attractive target for medicinal chemists and pharmaceutical researchers alike. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract significant interest in the scientific community.
2171805-03-9 (5-bromo-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}pyrimidine-4-carboxylic acid) Related Products
- 876343-49-6(5-amino-1-phenyl-1,2-dihydropyridin-2-one)
- 2228157-08-0(1-(3-Ethoxy-2-hydroxyphenyl)cyclobutane-1-carbonitrile)
- 2551116-71-1(methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride)
- 1275466-45-9(4-(2,4-Dichlorophenyl)butan-2-ol)
- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)
- 62269-44-7(3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester)
- 942011-85-0(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide)
- 951914-92-4(2-(2-bromo-4-chlorophenoxy)ethan-1-amine)
- 2097858-66-5(4-cyclopropyl-1-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl-1H-1,2,3-triazole)
- 1807145-75-0(Ethyl 2-cyano-4-difluoromethyl-5-nitrobenzoate)




